molecular formula C11H17NO3S B8658799 N-[isopropylsulfonyl]-4-methoxy-benzylamine

N-[isopropylsulfonyl]-4-methoxy-benzylamine

Cat. No. B8658799
M. Wt: 243.32 g/mol
InChI Key: YHEVJNCLWQRICW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07320995B2

Procedure details

Add 4-methoxy-benzylamine (11.7 m, 89.5 mmol) to a solution of isopropyl sulfonyl chloride (5.0 mL, 44.74 mmol) in dichloromethane (100 mL) and stir for 18 hours at ambient temperature. Wash solution with 1 N hydrochloric acid (3×100 mL), dry with magnesium sulfate and concentrate. Purify on silica gel with hexane/ethyl acetate mixtures to give 4.73 g (43%) of the title compound as a white solid. MS(ES−): m/z=242.1 (M−H)−
Quantity
89.5 mmol
Type
reactant
Reaction Step One
Quantity
5 mL
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Yield
43%

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[CH:10]=[CH:9][C:6]([CH2:7][NH2:8])=[CH:5][CH:4]=1.[CH:11]([S:14](Cl)(=[O:16])=[O:15])([CH3:13])[CH3:12]>ClCCl>[CH:11]([S:14]([NH:8][CH2:7][C:6]1[CH:9]=[CH:10][C:3]([O:2][CH3:1])=[CH:4][CH:5]=1)(=[O:16])=[O:15])([CH3:13])[CH3:12]

Inputs

Step One
Name
Quantity
89.5 mmol
Type
reactant
Smiles
COC1=CC=C(CN)C=C1
Name
Quantity
5 mL
Type
reactant
Smiles
C(C)(C)S(=O)(=O)Cl
Name
Quantity
100 mL
Type
solvent
Smiles
ClCCl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stir for 18 hours at ambient temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
Wash solution with 1 N hydrochloric acid (3×100 mL), dry with magnesium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrate
CUSTOM
Type
CUSTOM
Details
Purify on silica gel with hexane/ethyl acetate

Outcomes

Product
Details
Reaction Time
18 h
Name
Type
product
Smiles
C(C)(C)S(=O)(=O)NCC1=CC=C(C=C1)OC
Measurements
Type Value Analysis
AMOUNT: MASS 4.73 g
YIELD: PERCENTYIELD 43%
YIELD: CALCULATEDPERCENTYIELD 43.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.